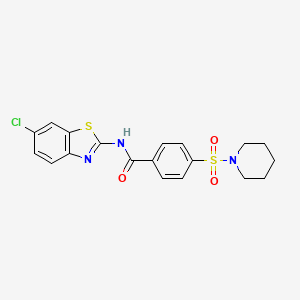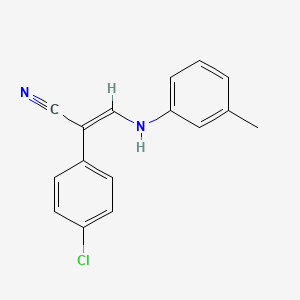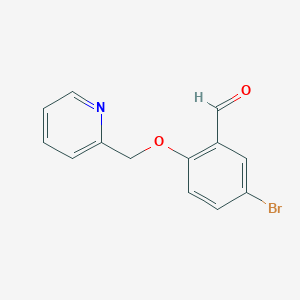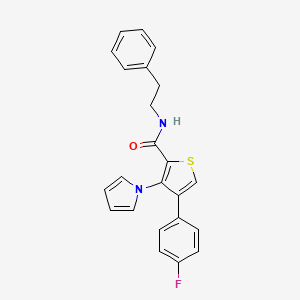
N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
作用機序
CCT137690 works by binding to the ATP-binding site of CHK1, thereby preventing its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. In addition, CCT137690 has been shown to inhibit the activity of other kinases, including CDK2 and CDK9, which are also involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that CCT137690 has potent antitumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. In addition, CCT137690 has been shown to enhance the efficacy of other DNA-damaging agents, such as cisplatin and doxorubicin. However, the compound has also been shown to have some off-target effects, including inhibition of other kinases and induction of DNA damage in normal cells.
実験室実験の利点と制限
One of the main advantages of CCT137690 is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. In addition, the compound has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, the compound has some limitations, including its off-target effects and potential toxicity in normal cells.
将来の方向性
There are several future directions for research involving CCT137690. One area of interest is the development of combination therapies that include CCT137690 and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to CCT137690 treatment. In addition, further studies are needed to fully understand the off-target effects of CCT137690 and to develop strategies to minimize these effects. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CCT137690 as a cancer therapy.
合成法
CCT137690 is a synthetic compound that was first synthesized by chemists at the Cancer Research UK Cancer Therapeutics Unit. The synthesis method involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with piperidine-4-sulfonyl chloride and 4-aminobenzamide in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
The primary application of CCT137690 is in the field of cancer research. The compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell division and proliferation. In particular, CCT137690 has been shown to be a potent inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This makes CCT137690 a promising candidate for use in combination with other DNA-damaging agents, such as chemotherapy drugs.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFKFLOPGRRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)


![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)
![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)
